molecular formula C20H21BrFN3OS B1667905 Bederocin CAS No. 757942-43-1

Bederocin

Cat. No. B1667905
M. Wt: 450.4 g/mol
InChI Key: BGJMKHPWCFXMOW-UHFFFAOYSA-N
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Description

Bederocin, also known as REP8839, is an antibacterial compound . It works by blocking bacterial protein synthesis through the inhibition of methionyl tRNA synthetase . It belongs to the class of synthetic organic compounds .


Molecular Structure Analysis

Bederocin has a complex molecular structure. It contains a total of 50 bonds, including 29 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, and 11 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 ten-membered ring. Additionally, it contains 1 aromatic ketone and 2 aliphatic secondary amines .


Physical And Chemical Properties Analysis

Bederocin is a synthetic organic compound . Detailed physical and chemical properties such as melting point, boiling point, solubility, and others might be found in specialized chemical databases or scientific literature.

Scientific Research Applications

Randomized Clinical Trials and Drug Development

  • Randomized Clinical Trials : Bederocin has been mentioned in the context of the development and evolution of randomized clinical trials (RCTs), particularly in the historical perspective of evaluating treatments like streptomycin combined with para-aminosalicylic acid versus bed rest for pulmonary tuberculosis in young adults (Ingelfinger, 1972).
  • Challenges in Translational Research : Bederocin's role or mention in the context of the challenges in translating basic scientific findings in a laboratory setting into human applications, specifically in drug development and translational discordance, is highlighted. This encompasses a wide array of issues from hypothesis generation, data reproducibility, to clinical applicability (Seyhan, 2019).

Therapeutic Applications

  • Antimicrobial Peptides and Cancer Treatment : Bederocin has been studied in the context of bacteriocins, which are ribosomally synthesized antimicrobial peptides. These have traditional uses as food preservatives and are now being explored for broader applications, including potential next-generation antibiotics, carrier molecules for drug delivery systems, and cancer treatment. The regulatory role of some bacteriocins in quorum sensing suggests novel applications for these substances (Chikindas et al., 2018).

Drug Interaction Studies

  • Pharmacokinetics and Drug Interactions : Studies have focused on the interaction of Bederocin with other drugs, particularly in the context of tuberculosis treatment. For example, the impact of drugs like Rifabutin or Rifampin on the safety, tolerability, and pharmacokinetics of bedaquiline, a drug related to Bederocin, has been investigated (Healan et al., 2017).

Disease Models and Drug Efficacy

  • Diabetes and Renal Impairment Models : Research includes the effect of disease states like renal impairment and diabetes on the pharmacokinetics of bedaquiline, indicating the need for dose adjustments in specific conditions to ensure therapeutic effectiveness (Gour et al., 2021).

Overall Drug Development Process

  • Drug Discovery and Development : The history and process of drug discovery and development,including the role of bacteriocins like Bederocin, have been explored. This research spans the integration of microbiology, organic chemistry, biochemistry, and pharmacology, highlighting the multifaceted nature of drug research and the importance of interdisciplinary collaboration (Osada, 2016).

Clinical Efficacy and Safety

  • Effectiveness in Multidrug-Resistant Tuberculosis : Bederocin-related compounds, particularly bedaquiline, have been studied for their effectiveness and safety in treating multidrug-resistant (MDR) and extensively drug-resistant tuberculosis (XDR-TB). These studies indicate high conversion and success rates, emphasizing the role of bedaquiline in treating these conditions (Borisov et al., 2017).

properties

IUPAC Name

2-[3-[[4-bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl]methylamino]propylamino]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrFN3OS/c1-12-17(27-20(13(2)22)19(12)21)11-23-8-5-9-24-18-10-16(26)14-6-3-4-7-15(14)25-18/h3-4,6-7,10,23H,2,5,8-9,11H2,1H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJMKHPWCFXMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C(=C)F)CNCCCNC2=CC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226705
Record name Bederocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

REP8839 exerts its antibacterial activity through specific inhibition of MetS, a novel target.
Record name REP8839
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bederocin

CAS RN

757942-43-1
Record name Bederocin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bederocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEDEROCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV7QD1SJ9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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